molecular formula C16H18N2O6S B4221052 dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate

dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate

Cat. No.: B4221052
M. Wt: 366.4 g/mol
InChI Key: GCOAAXLTMDHJTJ-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate is a complex organic compound with the molecular formula C16H18N2O6S. This compound is notable for its unique structure, which includes a thiomorpholine ring and an isophthalate ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid dimethyl ester with 3-oxo-2-thiomorpholineacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiomorpholine ring can be reduced to form alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate involves its interaction with specific molecular targets in biological systems. The thiomorpholine ring and isophthalate ester groups are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino}isophthalate
  • Dimethyl 5-{[(3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino}isophthalate

Uniqueness

Dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate is unique due to its thiomorpholine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 5-[[2-(3-oxothiomorpholin-2-yl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-23-15(21)9-5-10(16(22)24-2)7-11(6-9)18-13(19)8-12-14(20)17-3-4-25-12/h5-7,12H,3-4,8H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOAAXLTMDHJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate
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dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate
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dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate
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dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate
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dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate
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dimethyl 5-{[(3-oxo-2-thiomorpholinyl)acetyl]amino}isophthalate

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